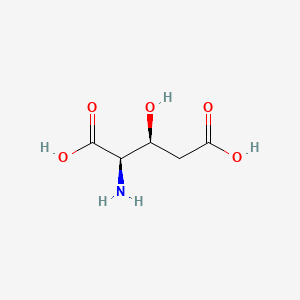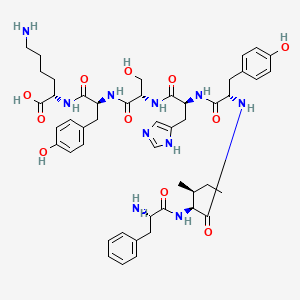
H-Phe-ile-tyr-his-ser-tyr-lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Phe-ile-tyr-his-ser-tyr-lys-OH is a heptapeptide composed of the amino acids phenylalanine, isoleucine, tyrosine, histidine, serine, tyrosine, and lysine. This peptide has been studied for its potential effects on learning and memory processes, as well as its ability to modulate certain behavioral responses in animal models .
Méthodes De Préparation
The synthesis of H-Phe-ile-tyr-his-ser-tyr-lys-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial production methods for peptides like this compound often involve large-scale SPPS, which can be automated to increase efficiency and yield .
Analyse Des Réactions Chimiques
H-Phe-ile-tyr-his-ser-tyr-lys-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracetic acid.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: The peptide serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the role of peptides in cellular signaling and regulation.
Industry: The peptide can be used in the development of peptide-based therapeutics and diagnostic tools.
Mécanisme D'action
The mechanism by which H-Phe-ile-tyr-his-ser-tyr-lys-OH exerts its effects involves its interaction with specific receptors and signaling pathways in the brain. The peptide has been shown to modulate the release of neurotransmitters and influence synaptic plasticity, which are critical for learning and memory processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide interacts with receptors involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .
Comparaison Avec Des Composés Similaires
H-Phe-ile-tyr-his-ser-tyr-lys-OH can be compared to other peptides with similar structures and functions, such as:
This compound: This peptide has a similar amino acid sequence but may differ in specific residues or modifications.
This compound: Another peptide with a similar structure, but with variations in the sequence that may alter its biological activity.
The uniqueness of this compound lies in its specific sequence and the resulting biological effects, which distinguish it from other peptides with similar compositions .
Propriétés
Numéro CAS |
78107-95-6 |
|---|---|
Formule moléculaire |
C48H64N10O11 |
Poids moléculaire |
957.1 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C48H64N10O11/c1-3-28(2)41(58-42(62)35(50)21-29-9-5-4-6-10-29)47(67)56-38(23-31-14-18-34(61)19-15-31)44(64)55-39(24-32-25-51-27-52-32)45(65)57-40(26-59)46(66)54-37(22-30-12-16-33(60)17-13-30)43(63)53-36(48(68)69)11-7-8-20-49/h4-6,9-10,12-19,25,27-28,35-41,59-61H,3,7-8,11,20-24,26,49-50H2,1-2H3,(H,51,52)(H,53,63)(H,54,66)(H,55,64)(H,56,67)(H,57,65)(H,58,62)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
UGNHRSCFXDKXMM-KOOAXUMWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


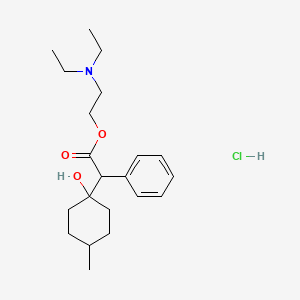
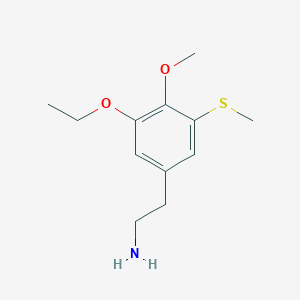
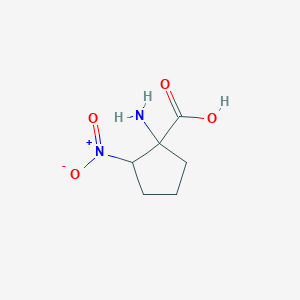
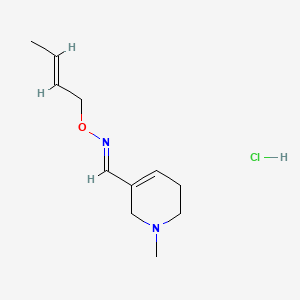
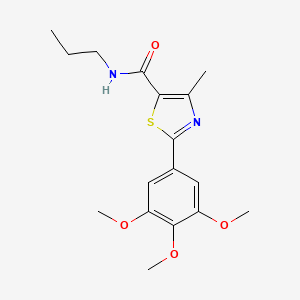
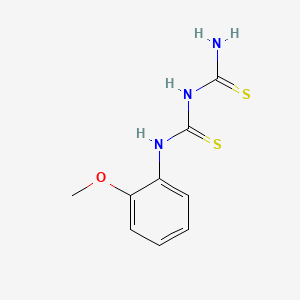
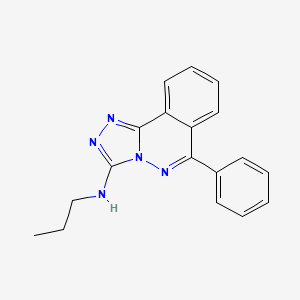
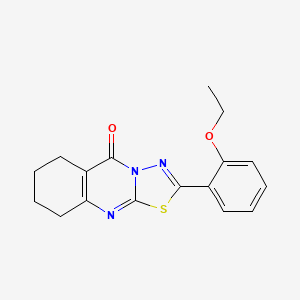
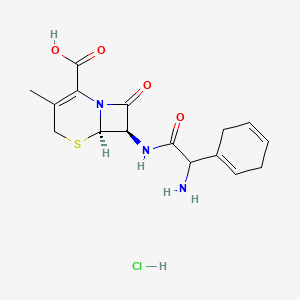


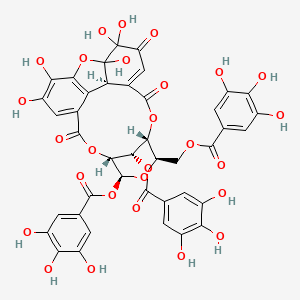
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
